

CCT241161 BRAF NRAS mutant melanoma activity

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Compound Focus: CCT241161

Cat. No.: S548106

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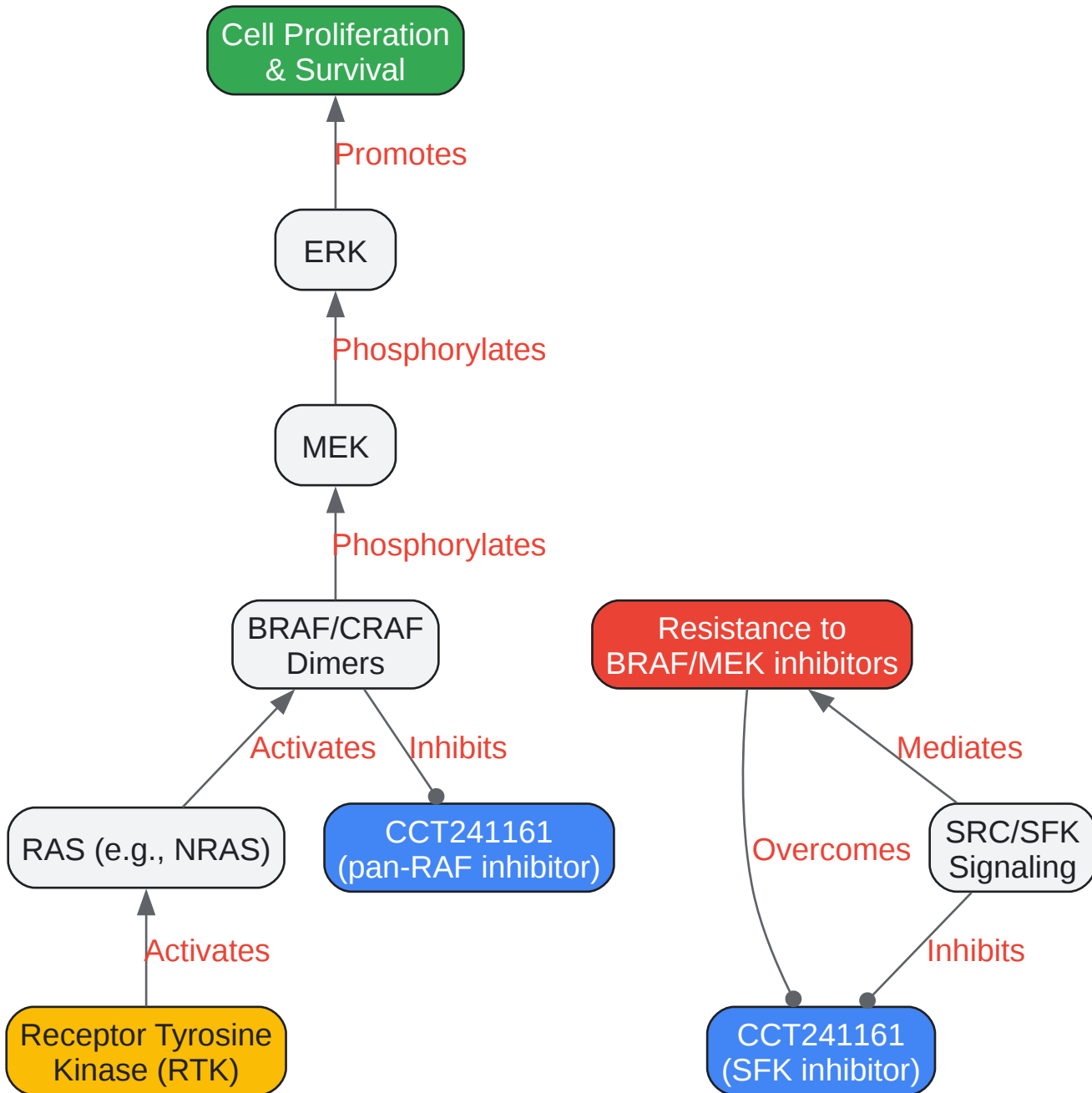
Compound Profile & Key Quantitative Data

The following table summarizes the core biochemical and cellular characteristics of **CCT241161**.

Parameter	Description / Value
Primary Targets	pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [1]
Key Biochemical IC ₅₀ Values	BRAF: 30 nM; BRAF-V600E: 15 nM; CRAF: 6 nM; SRC: 15 nM; LCK: 3 nM [1]
Cellular Activity (GI ₅₀)	More potent growth inhibition than PLX4720 in BRAF and NRAS mutant melanoma cells [1]
Mechanistic Profile	Paradox-breaking; inhibits MEK/ERK signaling in both BRAF and NRAS mutant cells without causing paradoxical pathway activation [1] [2]
In Vivo Efficacy	Induces tumor regression in patient-derived xenograft (PDX) models resistant to BRAF or BRAF/MEK inhibitors [1] [3]
Pharmacokinetics	Orally bioavailable (~55%); at 10 mg/kg/day, plasma concentrations ~1 µM at 14 hours [1]

Mechanism of Action and Signaling Pathway

CCT241161 blocks tumor growth through a multi-target mechanism. The following diagram illustrates how it inhibits key proteins in the MAPK pathway and overcomes common resistance mechanisms.



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CCT241161 simultaneously inhibits pan-RAF and SRC-family kinases to block MAPK signaling and overcome drug resistance [1].

Detailed Experimental Protocols

The key findings on **CCT241161** are supported by standard preclinical experimental methodologies.

Kinase Inhibition Profiling

- **Purpose:** To determine the compound's potency and selectivity against specific kinase targets.
- **Method:** **CCT241161** was screened against a panel of purified protein kinases. The half-maximal inhibitory concentration (IC₅₀) for key targets like BRAF, CRAF, and SRC was calculated from dose-response curves [1].

Cell-Based Signaling and Proliferation Assays

- **Purpose:** To confirm target engagement and functional activity in melanoma cell lines with different genetic backgrounds.
- **Cell Lines:** Used a panel of lines including BRAF mutant (e.g., WM266.4), NRAS mutant, and BRAF/RAS wild-type (e.g., D35) cells [1].
- **Signaling Analysis:** Treated cells with **CCT241161** and analyzed cell lysates by western blotting to detect levels of phosphorylated MEK and ERK, key markers of MAPK pathway activity [1].
- **Proliferation Assay:** Measured the concentration-dependent anti-proliferative effect (GI₅₀) of the compound over several days, comparing its potency to the BRAF inhibitor PLX4720 [1].

In Vivo Efficacy Studies in Patient-Derived Xenografts

- **Purpose:** To evaluate the compound's ability to inhibit tumor growth in a model that closely mimics patient tumors, including those resistant to therapy.
- **Model Generation:** Tumor fragments from patients with melanoma that had developed resistance to BRAF or BRAF/MEK inhibitors were implanted into immunocompromised mice [1].
- **Dosing and Analysis:** Mice bearing established PDX tumors were treated with **CCT241161** orally. Tumor volume was monitored over time and compared to a control group to assess tumor regression or growth inhibition [1].

CCT241161 represents a promising preclinical strategy for treating melanomas resistant to current targeted therapies. Its "paradox-breaking" property and dual targeting of RAF and SRC kinases address two critical clinical challenges. Future work will determine its translation into clinical benefit for patients.

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References

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